molecular formula C11H10BrNO B8435497 4-(Bromomethyl)-2-methoxyquinoline

4-(Bromomethyl)-2-methoxyquinoline

Cat. No. B8435497
M. Wt: 252.11 g/mol
InChI Key: ANEAJBXRZCXNRO-UHFFFAOYSA-N
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Patent
US09126995B2

Procedure details

The 4-(bromomethyl)-2-methoxyquinoline obtained in Step 2 was dissolved in 7 mL of acetonitrile, and then 0.5 g (1.54 mmol) of quinine was added, and stirred for 2 hours while heated at 70° C. After stirring was completed, the solution was cooled to a normal temperature, and 20 mL of diisopropyl ether was added. Then, the solution was filtered under reduced pressure to separate a solid precipitated in the reaction solution. The resultant residual solid was washed with a mixed solvent of 5 mL of chloroform and 15 mL of diisopropyl ether. After washing, the solid was dried under reduced pressure to obtain 0.82 g of the target compound, 2-methoxy-4-methyl quinoline quininium bromide. The melting point was 181° C. to 191° C. (degradation). M+496 was confirmed by LCMS.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]=[C:5]([O:13][CH3:14])[CH:4]=1.COC1C=CC2N=CC=C([C@@H](O)[C@H]3N4C[C@H](C=C)[C@@H](CC4)C3)C=2C=1.C(OC(C)C)(C)C>C(#N)C>[CH3:14][O:13][C:5]1[CH:4]=[C:3]([CH3:2])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC(=NC2=CC=CC=C12)OC
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
COC=1C=CC2=C(C1)C(=CC=N2)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
Then, the solution was filtered under reduced pressure
CUSTOM
Type
CUSTOM
Details
to separate a solid
CUSTOM
Type
CUSTOM
Details
precipitated in the reaction solution
WASH
Type
WASH
Details
The resultant residual solid was washed with a mixed solvent of 5 mL of chloroform and 15 mL of diisopropyl ether
WASH
Type
WASH
Details
After washing
CUSTOM
Type
CUSTOM
Details
the solid was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=NC2=CC=CC=C2C(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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